
3-Pyridinylcarbamic acid 4-nitrophenyl ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 3-Pyridinylcarbamic acid 4-nitrophenyl ester involves multiple steps, including Michael-addition and ring closure reactions. These synthetic pathways are crucial for producing compounds with varying ester functions, significantly impacting their pharmacological activities, such as coronary vasodilation and antihypertensive activity (Meyer et al., 1981).
Molecular Structure Analysis
The molecular structure of 3-Pyridinylcarbamic acid 4-nitrophenyl ester and its derivatives is closely related to their activity as enzyme inhibitors, such as fatty acid amide hydrolase (FAAH) inhibitors. Structural analyses, including docking experiments and linear interaction energy calculations, have shown that modifications at the N-terminal group of O-arylcarbamates can significantly enhance potency by fitting within the lipophilic region of the substrate-binding site (Mor et al., 2008).
Chemical Reactions and Properties
3-Pyridinylcarbamic acid 4-nitrophenyl ester participates in various chemical reactions, including protection and activation of amino and hydroxyl groups for peptide synthesis. The compound's functional groups make it a versatile reagent for forming peptide or ester bonds via oxidation-reduction condensation, demonstrating its reactive and protective capabilities in synthetic chemistry (Matsueda & Walter, 2009).
Physical Properties Analysis
The physical properties of 3-Pyridinylcarbamic acid 4-nitrophenyl ester derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. The electrochemical behavior of these compounds has been investigated, revealing insights into their reduction and oxidation processes, which are essential for understanding their reactivity and potential applications in medicinal chemistry (David et al., 1995).
Chemical Properties Analysis
The chemical properties of 3-Pyridinylcarbamic acid 4-nitrophenyl ester, including its reactivity with various reagents and its role as a precursor for the synthesis of complex molecules, are significant. For example, its derivatives have been explored for their antitubercular activities, showcasing the compound's potential as a lead for developing new therapeutic agents (Warekar et al., 2016).
Aplicaciones Científicas De Investigación
Pharmacological Activities
- Synthesis and Pharmacological Studies : A study by Meyer et al. (1981) focused on the synthesis of 4-aryl-1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylates with non-identical ester functions, highlighting their superior pharmacological activities such as coronary vasodilation and antihypertensive activity in comparison to symmetrically substituted derivatives. One specific compound, nitrendipine, was further developed as an antihypertensive drug (Meyer et al., 1981).
Catalysis and Chemical Reactions
- Polyelectrolyte Catalysis : Kitano et al. (1976) explored the alkaline hydrolysis of p-nitrophenyl acetate in the presence of cationic polyelectrolytes, revealing acceleration in ion-molecule and ion-ion reactions influenced by the hydrophobic character of the esters and polyelectrolytes. This research offers insight into the catalytic behavior of these compounds in chemical reactions (Kitano et al., 1976).
- Synthetic P-Nitrophenyl Esterase with Substrate Selectivity : Fife et al. (1991) developed a synthetic linear polymer that acts as a catalyst for the hydrolysis of p-nitrophenyl esters, showing high catalytic efficiency and enzyme-like specificity for esters derived from moderate chain length acids (Fife et al., 1991).
Chemical Synthesis and Analysis
- Electrochemical Behaviour in Protic Medium : David et al. (1995) investigated the electrochemical behavior of an unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine, providing insights into reduction and oxidation processes in hydroalcoholic mediums and highlighting the synthesis of various cyclic compounds (David et al., 1995).
- Cyclic Oligomers of 4-Aminopentanoic Acid : Pilipauskas and Kopple (1976) described the production of cyclic tetramers of 4-aminopentanoic acid and a lactam from N-(-4-amino-pentanoyl)-4-aminopentanoic acid p-nitrophenyl ester, contributing to our understanding of cyclic oligomer synthesis (Pilipauskas & Kopple, 1976).
Propiedades
IUPAC Name |
(4-nitrophenyl) N-pyridin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-12(14-9-2-1-7-13-8-9)19-11-5-3-10(4-6-11)15(17)18/h1-8H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJLMBYELLDOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434991 | |
| Record name | 3-PYRIDINYLCARBAMIC ACID 4-NITROPHENYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinylcarbamic acid 4-nitrophenyl ester | |
CAS RN |
56402-87-0 | |
| Record name | 3-PYRIDINYLCARBAMIC ACID 4-NITROPHENYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



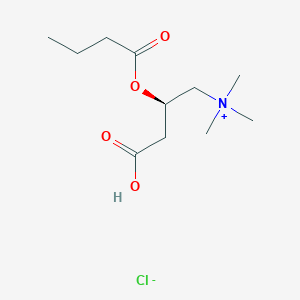
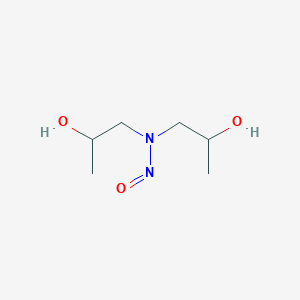
![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)

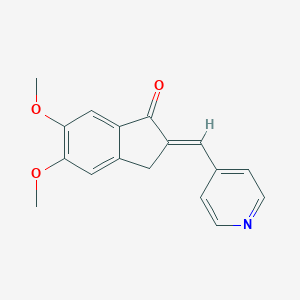



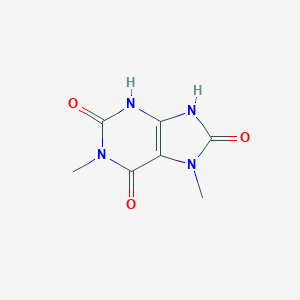


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)
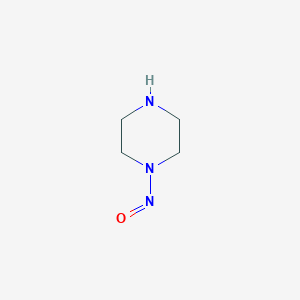
![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)